Ethyl 2-bromo-2-methyl-3-oxobutanoate
Overview
Description
Ethyl 2-bromo-2-methyl-3-oxobutanoate is a useful research compound. Its molecular formula is C7H11BrO3 and its molecular weight is 223.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactions with Benzene and Haloesters : Ethyl 2-bromo-2-methyl-3-oxobutanoate reacts with benzene in the presence of aluminum chloride to produce compounds like ethylbenzene, 3-phenylbutanoic acid, and 3-methyl-1-indanone. Similarly, when reacted with haloesters, it forms products like diethyl 5-ethoxycarbonyl-3-oxohexanedioate (Kato & Kimura, 1979); (Kato, Kimura, & Tanji, 1978).
Synthesis of Triazoloquinoline : It's used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a precursor to ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019).
Isotopic Labelling in Protein Studies : A synthetic route using this compound aids in the specific labeling of Ile methyl-γ(2) groups in proteins for NMR studies, optimizing magnetization transfer in large proteins (Ayala et al., 2012).
Enantioselective Reductions : Its enantioselective reductions with Geotrichum candidum yield different hydroxyesters, with distinct ee and configurations depending on reaction conditions (Sundby, Zotti, & Anthonsen, 2003).
Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, derived from this compound, is a versatile intermediate for synthesizing various trifluoromethyl-oxazoles, -thiazoles, and other heterocycles (Honey, Pasceri, Lewis, & Moody, 2012).
Synthesis of Pyrazine Derivatives : It is used in synthesizing pyrazine derivatives, such as ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, demonstrating its utility in complex organic synthesis processes (Zaragoza & Gantenbein, 2017).
Properties
IUPAC Name |
ethyl 2-bromo-2-methyl-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXUTTHKNBKELZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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